Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate is a synthetic organic compound belonging to the class of benzimidazole derivatives. This compound is characterized by its unique structural framework, which combines a benzimidazole moiety with a carboxylate group, specifically a methyl ester. The compound is of interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science.
The synthesis of Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate typically involves several key steps:
The synthesis may involve various solvents and catalysts depending on the specific reaction conditions employed. For instance, polar aprotic solvents are often used to facilitate nucleophilic substitutions during the alkylation step.
The molecular structure of Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate can be represented as follows:
The compound features a benzimidazole ring fused with a tert-butyl group and a carboxylate functional group, contributing to its chemical reactivity and physical properties.
The structural representation can be visualized in both 2D and 3D formats, highlighting the spatial arrangement of atoms within the molecule .
Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions may require specific conditions such as temperature control, pH adjustments, or catalytic assistance to achieve desired yields and selectivity.
The mechanism of action for Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate largely depends on its interactions with biological targets:
Quantitative data on binding affinities and biological effects can be derived from experimental studies assessing its pharmacological properties.
Relevant data regarding melting point and boiling point may vary based on purity and specific synthesis methods used .
Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate has several scientific uses:
The benzo[d]imidazole core represents a privileged scaffold in medicinal and synthetic chemistry due to its electron-rich heterocyclic system and structural resemblance to purine nucleotides. This bicyclic framework comprises a benzene ring fused to an imidazole ring at the 4,5-positions, creating a planar, aromatic system with distinct electronic properties. The nitrogen atoms at positions 1 and 3 serve as hydrogen bond acceptors, while the N-H proton (when unsubstituted at N1) functions as a hydrogen bond donor. This duality enables versatile interactions with biological targets, including DNA, enzymes, and receptors [1] [6].
The scaffold's stability under extreme conditions (e.g., heating in concentrated sulfuric acid or alkalis) and tunable π-electron density make it ideal for drug design. Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate exemplifies this versatility: The tert-butyl group at N1 provides steric protection against metabolic degradation, while the C6-carboxylate ester serves as a synthetic handle for further functionalization. This ester group can be hydrolyzed to carboxylic acids for salt formation or amidated to create pharmacologically active derivatives, as demonstrated in anticancer benzimidazole carboxylate analogs [3] [6].
Table 1: Key Physicochemical Attributes of the Benzo[d]imidazole Core
Property | Significance |
---|---|
Aromaticity | Enhances metabolic stability and π-stacking with biological macromolecules |
Tautomerism (N1-unsubstituted) | Allows proton exchange between N1 and N3, facilitating diverse binding modes |
pKa values (~5.3 and 12.3) | Supports pH-dependent solubility and membrane permeability |
Hydrogen-bonding capacity | Enables interactions with enzymes/DNA (e.g., topoisomerase inhibition) |
Purine isosterism | Mimics nucleotides for incorporation into nucleic acid-targeting therapeutics |
Systematic IUPAC nomenclature for this compound prioritizes the benzo[d]imidazole parent system. The core structure is designated as 1H-benzo[d]imidazole, with the fusion index "d" specifying the ring junction orientation. Substituents are assigned positions based on standard numbering: N1 bears the tert-butyl group (1-(1,1-dimethylethyl)), while the methyl ester moiety resides at C6 (carbonyl carbon attached to C6). Thus, the formal name is methyl 1-(1,1-dimethylethyl)-1H-benzo[d]imidazole-6-carboxylate.
Alternative names include:
The compound's chemical formula is C₁₃H₁₆N₂O₂ (molecular weight: 232.28 g/mol), with CAS Registry Number 1199773-49-3. The ester group at C6 contributes to the molecule's moderate lipophilicity, while the tert-butyl group introduces significant steric bulk, influencing crystal packing and solubility profiles [4] [9].
Table 2: Nomenclature and Identifiers
Classification Type | Identifier/Name |
---|---|
IUPAC Name | methyl 1-(tert-butyl)-1H-benzo[d]imidazole-6-carboxylate |
CAS Registry No. | 1199773-49-3 |
Molecular Formula | C₁₃H₁₆N₂O₂ |
Synonyms | 1H-Benzimidazole-6-carboxylic acid, 1-(1,1-dimethylethyl)-, methyl ester; methyl 1-tert-butyl-1H-1,3-benzodiazole-6-carboxylate |
MDL Number | MFCD13195712 |
The strategic incorporation of tert-butyl groups onto nitrogen heterocycles emerged in the late 20th century to address metabolic instability and enhance pharmacokinetic properties. Early synthetic routes to N-alkylated benzimidazoles relied on nucleophilic substitution reactions, where alkyl halides reacted with benzimidazole anions. However, these methods suffered from low regioselectivity and over-alkylation. The introduction of tert-butyl protection specifically addressed these issues due to the group's extreme steric bulk, which hinders further substitution at adjacent positions [7].
Key milestones include:
Modern techniques leverage the tert-butyl group not only for steric protection but also as a directing group in metal-catalyzed cross-coupling reactions. For example, tert-butylated imidazoles undergo selective C-H functionalization at C2 or C4/C5 positions, enabling rapid diversification of the scaffold. The ester group in methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate serves as an electrophilic site for nucleophilic acyl substitution, facilitating conversion to amides, hydrazides, or carboxylic acids for targeted drug discovery [6] [8].
Table 3: Historical Progression of tert-Butyl Benzimidazole Derivatives
Time Period | Key Advancement | Impact |
---|---|---|
1980s–1990s | Classical alkylation with tert-butyl halides | Initial access to N-protected derivatives; limited by harsh conditions |
Early 2000s | Transition metal-catalyzed N-alkylation | Improved regioselectivity and functional group tolerance |
2010–Present | Solid-phase synthesis of carboxylate derivatives | Enabled high-throughput production for anticancer screening (e.g., GI₅₀ studies) |
2018–2022 | C-H functionalization of N-tert-butyl benzimidazoles | Facilitated direct C2/C4 modification without deprotection |
Compilation of Compound Names
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: